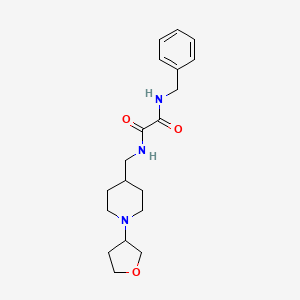

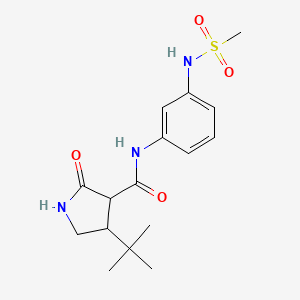

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

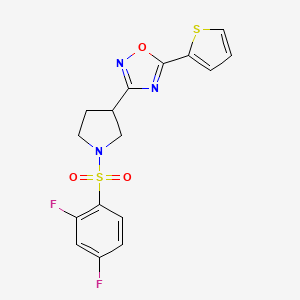

The compound “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains methoxy groups and a sulfonamide group, which are common in many pharmaceuticals .

Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement and connectivity of the atoms within the molecule. Without more information or a detailed structural diagram, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions, such as nucleophilic substitutions or additions . The reactivity of the compound would also be influenced by the methoxy and sulfonamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide and related compounds have been studied for their inhibition of human carbonic anhydrase isoenzymes. This inhibition plays a significant role in various biological processes and can have therapeutic applications. For example, Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and demonstrated their inhibitory activity on human erythrocyte carbonic anhydrase isoenzymes I and II. These complexes showed significant inhibitory activity, surpassing that of acetazolamide, a control compound (Büyükkıdan et al., 2017).

Antibacterial Properties

Compounds containing a sulfonamido moiety, such as N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been explored for their potential as antibacterial agents. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, resulting in several compounds with high antibacterial activities (Azab et al., 2013).

In Vitro and In Vivo Cyclooxygenase-2 Inhibition

The sulfonamide-containing 1,5-diarylpyrazole derivatives, which include N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research, conducted by Penning et al. (1997), has identified potent and selective inhibitors of COX-2, leading to the development of celecoxib, a drug used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Drug Metabolism and Biocatalysis

The use of biocatalysis in drug metabolism has been explored with compounds like N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide. Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. This research offers insights into drug metabolism and the potential for producing sufficient amounts of metabolites for structural characterization (Zmijewski et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-14(21-3)12-6-4-5-7-13(12)20-2/h4-8,10,14,16H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFINFNPGUHDDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2568782.png)

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2568792.png)

![7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2568795.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2568798.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)